

# ETX1317 Sodium: A Comprehensive Technical Analysis of its Activity Spectrum Against β-Lactamase Classes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ETX1317 sodium	
Cat. No.:	B1192677	Get Quote

#### For Immediate Release

This technical guide provides an in-depth analysis of the in-vitro spectrum of activity of **ETX1317 sodium**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent research and development.

#### **Executive Summary**

ETX1317 is a potent, broad-spectrum inhibitor of serine  $\beta$ -lactamases, encompassing Ambler classes A, C, and D.[1][2][3][4] In combination with  $\beta$ -lactam antibiotics, ETX1317 restores and enhances their activity against a wide range of multi-drug-resistant (MDR) Enterobacterales, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases.[1] [2][4] Notably, ETX1317 demonstrates superior potency and a broader spectrum of inhibition compared to earlier diazabicyclooctane inhibitors like avibactam.[1][2] This guide details the quantitative inhibitory activity of ETX1317 against purified  $\beta$ -lactamase enzymes and its microbiological efficacy when combined with cefpodoxime against clinically relevant bacterial isolates.

#### **Mechanism of Action**







ETX1317 is a member of the diazabicyclooctane (DBO) class of non- $\beta$ -lactam  $\beta$ -lactamase inhibitors.[1] It covalently acylates the serine residue in the active site of serine-based  $\beta$ -lactamases, rendering them inactive.[1] This mechanism effectively neutralizes the primary resistance pathway of many gram-negative bacteria against  $\beta$ -lactam antibiotics. Unlike some inhibitors, the covalent complex formed between ETX1317 and the enzyme is reversible in most cases, though the inhibitor is not hydrolyzed, indicating a low partition ratio.[5] ETX1317 does not exhibit inhibitory activity against Ambler class B metallo- $\beta$ -lactamases (MBLs), such as NDM-1 or VIM-1, which require zinc for their catalytic activity.[1][4]

# **Quantitative Inhibitory Activity**

The inhibitory potency of ETX1317 was determined against a panel of purified β-lactamase enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



β-Lactamase Class	Enzyme	Organism of Origin	ETX1317 IC50 (μM)
Class A	TEM-1	Escherichia coli	0.012
SHV-5	Klebsiella pneumoniae	0.008	
CTX-M-15	Escherichia coli	0.002	
KPC-2	Klebsiella pneumoniae	0.015	
Class C	AmpC	Pseudomonas aeruginosa	0.025
P99 AmpC	Enterobacter cloacae	0.030	
Class D	OXA-10	Pseudomonas aeruginosa	0.25
OXA-23	Acinetobacter baumannii	0.45	
OXA-24/40	Acinetobacter baumannii	0.54	_
OXA-48	Klebsiella pneumoniae	0.08	_

Data sourced from ACS Infectious Diseases, 2020.[1]

# **In-Vitro Microbiological Activity**

The efficacy of ETX1317 in restoring the activity of a partner  $\beta$ -lactam was evaluated against a collection of  $\beta$ -lactamase-producing Enterobacterales clinical isolates. The following table presents the Minimum Inhibitory Concentration (MIC) of cefpodoxime in combination with ETX1317 at a fixed 1:2 ratio.



Bacterial Species	Number of Isolates	Cefpodoxime- ETX1317 (1:2) MIC50 (mg/L)	Cefpodoxime- ETX1317 (1:2) MIC90 (mg/L)
Escherichia coli	301	0.12	0.12
Klebsiella spp.	306	0.12	1
Citrobacter spp.	120	0.12	0.5
Enterobacter spp.	90	0.25	1
Proteus spp.	93	0.12	1
All Isolates	910	0.12	0.5

Data sourced from IHMA International Health Management Associates.[6]

The combination of cefpodoxime and ETX1317 demonstrated potent activity, with the MIC90 for the entire collection of 910  $\beta$ -lactamase-producing Enterobacterales being 0.5 mg/L.[6]

# Experimental Protocols β-Lactamase Inhibition Assay

The IC50 values for ETX1317 against purified  $\beta$ -lactamases were determined using a continuous absorbance assay.[1]

#### Methodology:

- Purified β-lactamase enzymes were incubated with varying concentrations of ETX1317 for a defined period (e.g., 60 minutes).
- The chromogenic cephalosporin substrate, nitrocefin, was added to the enzyme-inhibitor mixture.
- The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at a specific wavelength over time.



 The IC50 value, representing the concentration of ETX1317 required to inhibit 50% of the enzyme's activity, was calculated from the dose-response curve.

## **Antimicrobial Susceptibility Testing (AST)**

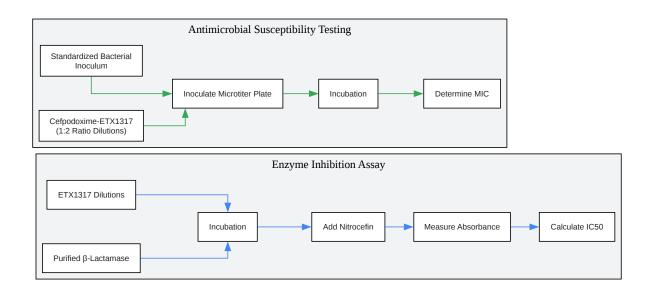
The MIC values of cefpodoxime in combination with ETX1317 were determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

#### Methodology:

- A fixed 1:2 ratio of cefpodoxime to ETX1317 was used.[6]
- Serial two-fold dilutions of the cefpodoxime-ETX1317 combination were prepared in cationadjusted Mueller-Hinton broth.
- Bacterial isolates were grown to a standardized inoculum density and added to the wells of the microtiter plates containing the drug dilutions.
- The plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).
- The MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.

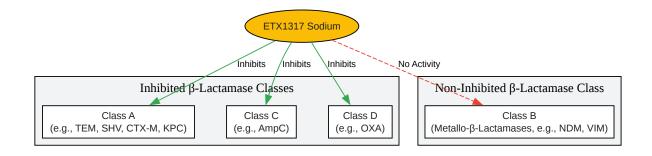
# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for determining ETX1317 activity.



Click to download full resolution via product page

Caption: β-Lactamase classes targeted by ETX1317.



#### Conclusion

**ETX1317 sodium** is a promising broad-spectrum serine  $\beta$ -lactamase inhibitor with potent activity against Ambler classes A, C, and D enzymes. Its ability to restore and enhance the efficacy of  $\beta$ -lactam partners against a wide array of MDR Enterobacterales highlights its potential as a valuable component of future antibacterial therapies. Further clinical development is underway to evaluate its in-vivo efficacy and safety profile.[1][2][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
- To cite this document: BenchChem. [ETX1317 Sodium: A Comprehensive Technical Analysis
  of its Activity Spectrum Against β-Lactamase Classes]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1192677#etx1317-sodium-spectrum-ofactivity-against-lactamase-classes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com